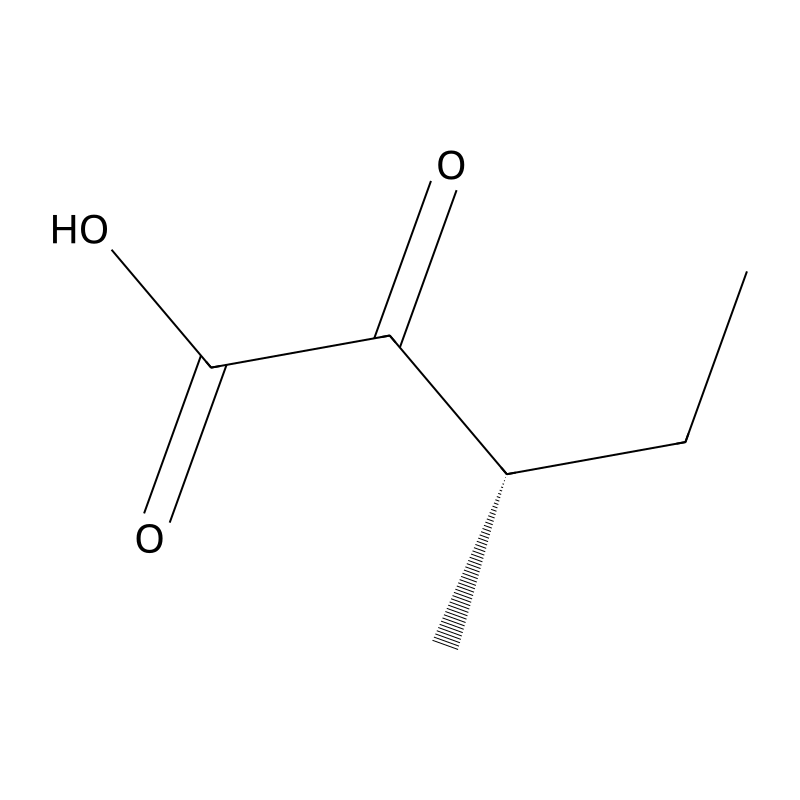

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Metabolism and Maple Syrup Urine Disease (MSUD):

(3S)-3-Methyl-2-oxopentanoic acid is a metabolite of the branched-chain amino acid isoleucine. In healthy individuals, it is further broken down in a series of enzymatic reactions. However, deficiencies in these enzymes can lead to a buildup of (3S)-3-Methyl-2-oxopentanoic acid and other branched-chain keto acids in the blood and urine. This condition is known as Maple Syrup Urine Disease (MSUD) PubChem: . Elevated levels of (3S)-3-Methyl-2-oxopentanoic acid can serve as a biomarker for diagnosing MSUD PubChem: .

Pentanoic acid, 3-methyl-2-oxo-, (3S)-, also known as 3-methyl-2-oxovaleric acid, is a short-chain keto acid with the molecular formula and a molecular weight of approximately 130.14 g/mol. This compound belongs to the class of organic compounds known as keto acids and derivatives, specifically categorized as short-chain keto acids due to its alkyl chain containing fewer than six carbon atoms .

The structure of Pentanoic acid, 3-methyl-2-oxo-, (3S)- features a chiral center, which contributes to its stereochemistry and biological activity. It is characterized by a hydrophobic nature, making it practically insoluble in water .

- Decarboxylation: This compound can undergo decarboxylation, where it loses a carbon dioxide molecule, leading to the formation of simpler compounds.

- Transamination: It can react with amino acids, undergoing transamination to form corresponding amino acid derivatives .

- Condensation Reactions: The compound can also participate in condensation reactions with aldehydes or other carbonyl compounds to yield more complex structures .

Pentanoic acid, 3-methyl-2-oxo-, (3S)- is recognized for its biological significance as a neurotoxin and metabotoxin. It is produced from the incomplete metabolism of branched-chain amino acids and has been associated with metabolic disorders such as maple syrup urine disease .

High levels of this compound can lead to:

- Neurotoxicity: Damage to nerve cells and tissues.

- Acidosis: Induces metabolic acidosis, which can affect various organ systems and manifest symptoms like poor feeding and lethargy in infants .

The compound's role in energy metabolism disruption underscores its importance in biochemical pathways.

The synthesis of Pentanoic acid, 3-methyl-2-oxo-, (3S)- can be achieved through several methods:

- Branched-chain Amino Acid Metabolism: It is primarily formed from the catabolism of branched-chain amino acids such as isoleucine.

- Chemical Synthesis: Laboratory synthesis may involve the condensation of acetic anhydride with isovaleraldehyde followed by oxidation processes.

- Biotechnological Approaches: Microbial fermentation techniques can also be employed to produce this compound from suitable substrates .

Pentanoic acid, 3-methyl-2-oxo-, (3S)- has several applications:

- Biochemical Research: Used as a marker in studies related to metabolic disorders.

- Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity.

- Food Industry: Its derivatives may be explored for flavoring or preservation purposes due to their organic acid properties .

Interaction studies involving Pentanoic acid, 3-methyl-2-oxo-, (3S)- focus on its effects on metabolic pathways and its interactions with enzymes involved in amino acid catabolism. Notably, it interacts with enzymes such as pyruvate decarboxylase, influencing the conversion rates of pyruvate into acetaldehyde during fermentation processes .

Additionally, research indicates that chronic exposure to elevated levels may lead to significant health impacts due to its neurotoxic properties.

Several compounds share structural or functional similarities with Pentanoic acid, 3-methyl-2-oxo-, (3S)-. The following table summarizes these compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Oxobutyric Acid | C4H8O3 | A shorter keto acid involved in similar pathways. |

| 4-Methyl-2-oxovaleric Acid | C6H10O3 | Similar structure but differs in position of methyl group. |

| 3-Hydroxybutyric Acid | C4H8O3 | A hydroxy derivative that plays a role in energy metabolism. |

These compounds highlight the uniqueness of Pentanoic acid, 3-methyl-2-oxo-, (3S)- due to its specific biological activity and structural features that differentiate it from other keto acids.

Branched-Chain Amino Acid Metabolism

Isoleucine Catabolic Pathway

Pentanoic acid, 3-methyl-2-oxo-, (3S)-, commonly known as 3-methyl-2-oxovaleric acid, represents a critical intermediate in the catabolic pathway of isoleucine, one of the three branched-chain amino acids [3]. This compound serves as the alpha-keto acid analogue of isoleucine and is produced through the initial transamination step of isoleucine degradation [4]. The isoleucine catabolic pathway follows a well-characterized sequence of enzymatic reactions that ultimately leads to the production of acetyl-coenzyme A and propionyl-coenzyme A [14] [16].

The catabolism of isoleucine begins with its transamination to 3-methyl-2-oxovaleric acid, followed by oxidative decarboxylation to 2-methylbutyryl-coenzyme A [14]. This process represents the common pathway shared among all three branched-chain amino acids, involving the same enzymatic machinery for the initial two steps [16]. The subsequent metabolism of 2-methylbutyryl-coenzyme A proceeds through a four-step beta-oxidation process, involving dehydrogenation, hydration, dehydrogenation, and finally thioester hydrolysis to form acetyl-coenzyme A and propionyl-coenzyme A [14].

The isoleucine degradation pathway is conserved across multiple organisms, including microorganisms, higher plants, and animals, demonstrating its fundamental importance in cellular metabolism [14]. The pathway's end products contribute to both ketogenic and glucogenic pathways, as isoleucine catabolism terminates with the production of both acetyl-coenzyme A and propionyl-coenzyme A [27] [31].

Table 1: Isoleucine Catabolic Pathway Steps

| Step | Substrate | Product | Enzyme | Cofactors/Cosubstrates |

|---|---|---|---|---|

| 1 | L-Isoleucine | 3-Methyl-2-oxovaleric acid | Branched-chain aminotransferase | α-Ketoglutarate, Pyridoxal 5′-phosphate |

| 2 | 3-Methyl-2-oxovaleric acid | 2-Methylbutyryl-coenzyme A | Branched-chain α-keto acid dehydrogenase | Thiamine pyrophosphate, Lipoic acid, Coenzyme A, Nicotinamide adenine dinucleotide |

| 3 | 2-Methylbutyryl-coenzyme A | 2-Methylbutenoyl-coenzyme A (Tiglyl-coenzyme A) | Acyl-coenzyme A dehydrogenase | Flavin adenine dinucleotide |

| 4 | 2-Methylbutenoyl-coenzyme A (Tiglyl-coenzyme A) | 2-Methyl-3-hydroxybutyryl-coenzyme A | Enoyl-coenzyme A hydratase | Water |

| 5 | 2-Methyl-3-hydroxybutyryl-coenzyme A | 2-Methylacetoacetyl-coenzyme A | 3-Hydroxyacyl-coenzyme A dehydrogenase | Nicotinamide adenine dinucleotide |

| 6 | 2-Methylacetoacetyl-coenzyme A | Acetyl-coenzyme A | β-Ketothiolase | Coenzyme A |

| 7 | 2-Methylacetoacetyl-coenzyme A | Propionyl-coenzyme A | β-Ketothiolase | Coenzyme A |

Transamination Reactions and Enzyme Kinetics

The formation of 3-methyl-2-oxovaleric acid from isoleucine occurs through a transamination reaction catalyzed by branched-chain aminotransferase [3] [4]. This enzymatic process involves the reversible transfer of an amino group from isoleucine to α-ketoglutarate, producing 3-methyl-2-oxovaleric acid and glutamate [6]. The reaction follows a ping-pong mechanism characteristic of pyridoxal 5′-phosphate-dependent enzymes [12].

Branched-chain aminotransferases exhibit specific kinetic properties that facilitate efficient branched-chain amino acid metabolism [7]. The enzymes demonstrate substrate specificity for all three branched-chain amino acids: leucine, isoleucine, and valine, with the ability to catalyze bidirectional transamination reactions [8]. In bacterial systems, branched-chain aminotransferase is responsible for approximately 90% of the total isoleucine and valine aminotransferase activity within the cell [9].

The enzyme kinetics of branched-chain aminotransferase follow Michaelis-Menten behavior under normal physiological conditions [33]. Studies have revealed that the enzyme exhibits hyperbolic kinetics for branched-chain α-keto acid dehydrogenase activity over substrate concentrations ranging from 0.05 to 2.0 millimolar, with apparent Michaelis constant values of 0.05-0.06 millimolar and maximum velocity values of 13-15 nanomoles per hour per milligram of protein [33].

Regulatory Mechanisms in Branched-Chain Amino Acid Metabolism

The metabolism of branched-chain amino acids, including the production and utilization of 3-methyl-2-oxovaleric acid, is subject to sophisticated regulatory mechanisms that ensure metabolic homeostasis [15] [18]. These regulatory systems operate at multiple levels, including allosteric regulation, covalent modification, and transcriptional control [15].

End-product inhibition represents a primary regulatory mechanism in branched-chain amino acid metabolism [15]. The formation of branched-chain amino acids in microorganisms is controlled mainly by end-product inhibition of enzyme action, complemented by repression of enzyme synthesis [15]. Specifically, threonine deaminase is inhibited by isoleucine, acetohydroxy acid synthetase is inhibited by valine, and α-isopropylmalate synthetase is inhibited by leucine [15].

Transcriptional regulation plays a crucial role in coordinating branched-chain amino acid metabolism with cellular nutritional status [18]. Global control mechanisms coordinate the expression of operons within the isoleucine-leucine-valine regulon through changes in deoxyribonucleic acid supercoiling that occur in response to changes in cellular energy charge levels [18]. These changes are modulated by nutrient and environmental signals, enabling cells to adjust branched-chain amino acid synthesis rates to changing nutritional and environmental conditions [18].

Table 2: Regulatory Mechanisms in Branched-Chain Amino Acid Metabolism

| Regulatory Mechanism | Target Enzyme | Regulatory Factor | Effect |

|---|---|---|---|

| Branched-chain α-keto acid dehydrogenase Phosphorylation | Branched-chain α-keto acid dehydrogenase Complex | Branched-chain α-keto acid dehydrogenase kinase | Inactivation (reduced catabolism) |

| Branched-chain α-keto acid dehydrogenase Dephosphorylation | Branched-chain α-keto acid dehydrogenase Complex | Mitochondrial phosphatase 2C | Activation (increased catabolism) |

| Allosteric Inhibition by Branched-chain α-keto acids | Branched-chain α-keto acid dehydrogenase kinase | α-Ketoisocaproate, α-Keto-β-methylvalerate | Reduced kinase activity |

| End-product Inhibition | Various pathway enzymes | Branched-chain amino acids (Isoleucine, Leucine, Valine) | Reduced biosynthesis |

| Transcriptional Regulation | Branched-chain aminotransferase 2, Branched-chain α-keto acid dehydrogenase subunits | Peroxisome proliferator-activated receptor gamma coactivator-1alpha, Glucocorticoid receptor | Increased enzyme expression |

| Post-translational Modifications | Branched-chain aminotransferase, Branched-chain α-keto acid dehydrogenase | Phosphorylation, Acetylation, Ubiquitination | Modulated activity/stability |

| Nutritional Status Response | Multiple enzymes | Protein/amino acid availability | Coordinated metabolic response |

Enzymatic Processes and Interactions

Branched-Chain Aminotransferase Function

Branched-chain aminotransferase functions as the primary enzyme responsible for the initial step in branched-chain amino acid catabolism, catalyzing the formation of 3-methyl-2-oxovaleric acid from isoleucine [6] [7]. This enzyme, classified under Enzyme Commission number 2.6.1.42, operates through a reversible transamination mechanism that involves the interconversion between pyridoxal 5′-phosphate and pyridoxamine 5′-phosphate-bound forms [19].

The enzyme exists in two distinct isoforms in eukaryotic organisms: mitochondrial branched-chain aminotransferase and cytosolic branched-chain aminotransferase [8]. The mitochondrial isoform is predominantly involved in catabolic processes and is found in most tissues, while the cytosolic isoform is largely restricted to the central nervous system and plays a role in glutamate synthesis [7]. Both isoforms exhibit identical enzymatic functions but differ in their physiological roles and regulatory mechanisms [8].

Branched-chain aminotransferase belongs to the fold type IV class of pyridoxal 5′-phosphate enzymes, which distinguishes it structurally from other aminotransferase families [7] [12]. The enzyme catalyzes reactions on the re-face of the pyridoxal 5′-phosphate cofactor, in contrast to other classes that catalyze reactions from the si-face [7]. This structural organization contributes to the enzyme's specific substrate recognition and catalytic efficiency [12].

Table 3: Enzymatic Properties of Branched-Chain Aminotransferase

| Property | Value | Reference |

|---|---|---|

| Enzyme Commission Number | Enzyme Commission 2.6.1.42 | [6] |

| Cofactor Requirement | Pyridoxal 5′-phosphate | [19] |

| Molecular Weight (Human mitochondrial branched-chain aminotransferase) | ~43 kilodaltons | [7] |

| Subunit Structure | Homodimer | [6] |

| Fold Type Classification | Pyridoxal 5′-phosphate Fold Type IV | [12] |

| Active Site Location | Domain interface | [6] |

| Reaction Mechanism | Ping-pong mechanism | [12] |

| Substrate Specificity | L-leucine, L-isoleucine, L-valine | [7] |

| Cellular Location (mitochondrial branched-chain aminotransferase) | Mitochondrial matrix | [8] |

| Cellular Location (cytosolic branched-chain aminotransferase) | Cytosol | [8] |

Branched-Chain α-Keto Acid Dehydrogenase Complex

The branched-chain α-keto acid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxovaleric acid, representing the rate-limiting step in branched-chain amino acid catabolism [10] [11]. This multi-subunit enzyme complex is located on the mitochondrial inner membrane and belongs to the mitochondrial α-ketoacid dehydrogenase complex family, which includes pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase [10].

The enzyme complex consists of three distinct catalytic components, each encoded by separate genes and possessing specific cofactor requirements [10] [19]. The E1 component, encoded by the branched-chain α-keto acid dehydrogenase A and branched-chain α-keto acid dehydrogenase B genes, functions as a thiamine pyrophosphate-dependent decarboxylase and exists as an α2β2 heterotetramer [19] [24]. The E2 component, encoded by the dihydrolipoamide branched-chain transacylase gene, serves as a lipoate-dependent dihydrolipoyl transacylase responsible for transferring acyl groups to coenzyme A [19] [24]. The E3 component, encoded by the dihydrolipoamide dehydrogenase gene, functions as a flavin adenine dinucleotide-dependent dihydrolipoyl dehydrogenase that transfers released electrons to nicotinamide adenine dinucleotide [19] [24].

The structural organization of the branched-chain α-keto acid dehydrogenase complex involves 24 copies of E2 arranged in octahedral symmetry forming the core, with 12 E1 α2β2 tetramers and 6 E3 homodimers non-covalently linked to this polymer [10]. This arrangement facilitates efficient substrate channeling and coordinate regulation of the overall catalytic process [19].

Table 4: Branched-Chain α-Keto Acid Dehydrogenase Complex Components

| Component | Gene | Enzyme Commission Number | Primary Cofactor | Function | Quaternary Structure |

|---|---|---|---|---|---|

| E1 (α-subunit) | Branched-chain α-keto acid dehydrogenase A | Enzyme Commission 1.2.4.4 | Thiamine pyrophosphate | Oxidative decarboxylation | α2β2 heterotetramer |

| E1 (β-subunit) | Branched-chain α-keto acid dehydrogenase B | Enzyme Commission 1.2.4.4 | Thiamine pyrophosphate | Oxidative decarboxylation | α2β2 heterotetramer |

| E2 (Dihydrolipoyl transacylase) | Dihydrolipoamide branched-chain transacylase | Enzyme Commission 2.3.1.168 | Lipoic acid, Coenzyme A | Acyl group transfer | 24 subunits (octahedral core) |

| E3 (Dihydrolipoyl dehydrogenase) | Dihydrolipoamide dehydrogenase | Enzyme Commission 1.8.1.4 | Flavin adenine dinucleotide, Nicotinamide adenine dinucleotide | Electron transfer and regeneration | Homodimer (6 copies) |

Cofactor Requirements and Regulation

The enzymatic processes involved in 3-methyl-2-oxovaleric acid metabolism require multiple cofactors that are essential for proper catalytic function [19] [20] [23]. Branched-chain aminotransferase requires pyridoxal 5′-phosphate as a cofactor, which serves as the amino group carrier during the transamination reaction [19] [23]. The cofactor undergoes interconversion between pyridoxal 5′-phosphate and pyridoxamine 5′-phosphate forms during the catalytic cycle, with pyridoxamine 5′-phosphate transferring the amino group to α-ketoglutarate to produce glutamate [19].

The branched-chain α-keto acid dehydrogenase complex exhibits more complex cofactor requirements due to its multi-subunit structure [19] [20]. The E1 component requires thiamine pyrophosphate for the oxidative decarboxylation reaction, with thiamine pyrophosphate binding occurring in pockets located between the α and β subunits [19]. The E2 component utilizes lipoic acid and coenzyme A for the transacylation reaction, while the E3 component requires both flavin adenine dinucleotide and nicotinamide adenine dinucleotide for the electron transfer process [19] [24].

Regulation of the branched-chain α-keto acid dehydrogenase complex occurs primarily through a phosphorylation-dephosphorylation cycle [22] [24]. Branched-chain α-keto acid dehydrogenase kinase inactivates the complex by phosphorylating three specific residues on the E1α subunit, while mitochondrial phosphatase 2C reactivates the complex through dephosphorylation [22] [24]. This regulatory mechanism is modulated by the concentrations of branched-chain α-keto acids, particularly α-ketoisocaproate, which allosterically inhibits branched-chain α-keto acid dehydrogenase kinase activity [22] [24].

The evolutionary relationship between pyridoxal 5′-phosphate and thiamine pyrophosphate cofactors suggests that pyridoxal 5′-phosphate may have served as a functional predecessor to thiamine pyrophosphate in early metabolic systems [21]. This relationship is evident in the ability of pyridoxal 5′-phosphate enzymes to catalyze some reactions typically associated with thiamine pyrophosphate-dependent enzymes, providing insight into the evolution of cofactor-dependent metabolic pathways [21].

Metabolic Flux Analysis

Quantitative Metabolism Models

Quantitative analysis of branched-chain amino acid metabolism, including the flux through 3-methyl-2-oxovaleric acid, requires sophisticated metabolic modeling approaches that account for the complex regulatory networks governing these pathways [30]. Whole-body metabolic fate analysis of branched-chain amino acids has revealed that most tissues rapidly oxidize these amino acids into the tricarboxylic acid cycle, with the greatest quantitative contribution occurring in muscle, brown fat, liver, kidneys, and heart [30].

Isotopic tracing studies have provided valuable insights into the tissue-specific contributions to branched-chain amino acid metabolism [30]. These investigations demonstrate that pancreatic tissue derives approximately 20% of its tricarboxylic acid cycle carbons from branched-chain amino acids, highlighting the metabolic significance of these pathways in specific tissues [30]. The application of in vivo isotopic tracing techniques has enabled systematic quantification of branched-chain amino acid oxidation rates in both healthy and pathological conditions [30].

Metabolic flux analysis has revealed that branched-chain amino acid catabolism yields nicotinamide adenine dinucleotide and flavin adenine dinucleotide reduced forms, which can be utilized for adenosine triphosphate generation through oxidative phosphorylation [27] [31]. Under fasting conditions, substantial amounts of branched-chain amino acids are generated through protein breakdown, and their catabolism products can be fully oxidized via the tricarboxylic acid cycle in muscle tissue [27] [31]. In liver tissue, these products can be directed toward the synthesis of ketone bodies and glucose, demonstrating the metabolic flexibility of branched-chain amino acid utilization [27] [31].

Isoleucine-3-Methyl-2-oxopentanoic Acid Conversion Rates

The conversion of isoleucine to 3-methyl-2-oxovaleric acid represents the initial and reversible step in isoleucine catabolism, with conversion rates influenced by tissue-specific expression patterns of branched-chain aminotransferase isoforms [11] [19]. The mitochondrial isoform of branched-chain aminotransferase contributes most significantly to whole-body branched-chain amino acid disposal, particularly in skeletal muscle tissue [11]. Regulation of conversion rates occurs through multiple mechanisms, including transcriptional control by peroxisome proliferator-activated receptor gamma coactivator-1alpha and glucocorticoid receptor signaling [11].

Experimental studies have demonstrated that genetic and pharmacologic suppression of branched-chain α-keto acid dehydrogenase kinase induces increased branched-chain amino acid oxidation primarily in skeletal muscle of healthy subjects [30]. This finding indicates that the conversion of 3-methyl-2-oxovaleric acid to downstream products represents a major regulatory point in controlling overall flux through the isoleucine catabolic pathway [30].

The kinetic properties of enzymes involved in 3-methyl-2-oxovaleric acid metabolism exhibit tissue-specific variations that contribute to differential conversion rates across organs [33]. Studies of branched-chain α-keto acid dehydrogenase complex activity have revealed apparent Michaelis constant values in the range of 0.05-0.06 millimolar for α-ketoisovaleric acid, with maximum velocity values of 13-15 nanomoles per hour per milligram of protein under physiological conditions [33].

Metabolic Fate and Downstream Products

The metabolic fate of 3-methyl-2-oxovaleric acid leads to the formation of multiple downstream products that contribute to diverse metabolic pathways [26] [27] [28]. Following oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, 3-methyl-2-oxovaleric acid is converted to 2-methylbutyryl-coenzyme A, which subsequently undergoes beta-oxidation to produce acetyl-coenzyme A and propionyl-coenzyme A [26] [27].

The dual production of acetyl-coenzyme A and propionyl-coenzyme A from isoleucine catabolism confers both ketogenic and glucogenic properties to this amino acid [27] [28] [31]. Acetyl-coenzyme A can enter ketone body synthesis pathways or be completely oxidized through the tricarboxylic acid cycle, while propionyl-coenzyme A can be converted to succinyl-coenzyme A and subsequently utilized for gluconeogenesis [27] [31].

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Pentanoic acid, 3-methyl-2-oxo-, (3S)- through detailed chemical shift assignments and multiplicity analysis. The compound exhibits distinctive spectral patterns that enable unambiguous identification and stereochemical confirmation [1] [2] [3].

Proton Nuclear Magnetic Resonance (1H NMR) Analysis reveals characteristic chemical shifts that correspond to the specific molecular environment of each proton. The methyl proton attached to the tertiary carbon (C3) appears at δ 2.923 ppm as a quartet, reflecting coupling with the adjacent methine proton [1] [2]. The methylene protons (CH₂) of the ethyl substituent demonstrate complex splitting patterns, appearing between δ 1.449-1.690 ppm due to diastereotopic effects introduced by the chiral center at the third carbon position [2] [3]. The terminal methyl groups of both the ethyl chain and the branching methyl group produce overlapping signals in the range of δ 0.882-1.087 ppm, creating a characteristic fingerprint region for this compound [1] [2].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy provides definitive structural confirmation through distinct chemical shift assignments for each carbon atom. The carbonyl carbon of the keto functionality exhibits a characteristic downfield shift at δ 214.088 ppm, while the carboxyl carbon appears at δ 174.979 ppm [2] [3]. The quaternary carbon bearing the keto group (C2) and the tertiary carbon bearing the methyl substituent (C3) can be distinguished at δ 46.429 ppm and δ 27.19 ppm, respectively [1] [2]. The methyl carbons display chemical shifts at δ 16.442 ppm and δ 13.317 ppm, allowing for complete structural assignment [2] [3].

Advanced NMR Techniques including two-dimensional correlation spectroscopy (TOCSY) and heteronuclear single quantum coherence (HSQC) provide additional structural confirmation and connectivity information [2] [3]. These methods enable the unambiguous assignment of stereochemistry and confirm the absolute configuration of the (3S)-enantiomer through comparison with established reference standards [1] [2].

Sample Preparation and Experimental Conditions require careful consideration to obtain optimal spectral quality. Standard conditions employ deuterated water (D₂O) as the solvent with DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal reference [1] [2] [3]. Sample concentrations of 100 mM at pH 7.4 and temperature control at 25°C ensure reproducible results across different analytical laboratories [2] [3]. High-field spectrometers operating at 500 MHz provide sufficient resolution for detailed structural analysis and stereochemical determination [1] [2].

Mass Spectrometry Applications

Mass spectrometric analysis of Pentanoic acid, 3-methyl-2-oxo-, (3S)- encompasses multiple ionization techniques and fragmentation pathways that provide both molecular weight confirmation and structural characterization through diagnostic fragment ions [4] [5] [6].

Electron Ionization Mass Spectrometry (EI-MS) generates characteristic fragmentation patterns that serve as fingerprints for compound identification. The molecular ion peak appears at m/z 130.06, corresponding to the monoisotopic mass of the compound [6] [7]. The base peak at m/z 89 results from the loss of the carboxylic acid moiety (CH₂COOH, 41 mass units), representing the most stable fragment ion under electron ionization conditions [6] [8]. Additional significant fragments include m/z 113 (loss of NH₃/OH, 17 mass units), m/z 82 (loss of C₂H₄O₂, 48 mass units), and m/z 85 (loss of COOH, 45 mass units) [6] [8].

Chemical Derivatization for Enhanced Detection employs trimethylsilyl (TMS) derivatization to improve volatility and thermal stability for gas chromatography-mass spectrometry applications [7] [9]. The TMS derivative exhibits a molecular ion at m/z 202.32, representing the addition of the trimethylsilyl group (72 mass units) to the carboxylic acid functionality [7] [9]. This derivatization approach enhances sensitivity and provides more consistent fragmentation patterns for quantitative analysis [10] [7].

Liquid Chromatography-Mass Spectrometry (LC-MS) applications utilize electrospray ionization (ESI) for soft ionization and molecular weight determination. In positive ion mode, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 131, while negative ion mode produces deprotonated molecular ions [M-H]⁻ at m/z 129 [5] [11]. Selected reaction monitoring (SRM) transitions enable highly specific detection and quantification in complex biological matrices [11] [5].

Tandem Mass Spectrometry (MS/MS) provides enhanced specificity through characteristic neutral loss patterns and product ion spectra. Common neutral losses include 44 mass units (CO₂) from the carboxyl group and 28 mass units (CO) from the keto functionality [12] [5]. These fragmentation pathways enable unambiguous identification even in the presence of structural isomers and metabolic interference [11] [5].

High-Resolution Mass Spectrometry applications employ time-of-flight (TOF) or Orbitrap analyzers to achieve sub-ppm mass accuracy for elemental composition determination. Accurate mass measurements confirm the molecular formula C₆H₁₀O₃ and distinguish the compound from isobaric interferences [5] [13]. This approach proves particularly valuable for metabolomic studies and untargeted analysis workflows [13] [11].

Infrared Spectroscopy Characterization

Infrared spectroscopy provides functional group identification and molecular fingerprinting for Pentanoic acid, 3-methyl-2-oxo-, (3S)- through characteristic vibrational frequencies that correspond to specific chemical bonds and molecular environments [14] [15] [16].

Carbonyl Stretching Vibrations represent the most diagnostic features in the infrared spectrum. The keto carbonyl (C=O) at the second carbon position exhibits a characteristic absorption band at approximately 1715-1720 cm⁻¹, reflecting the conjugation with the adjacent carboxyl group [15] [16]. The carboxylic acid carbonyl demonstrates a slightly higher frequency absorption at 1730-1740 cm⁻¹ due to the electron-withdrawing effect of the hydroxyl substituent [14] [15].

Hydroxyl Group Vibrations from the carboxylic acid functionality produce broad absorption bands in the 2500-3300 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions and sample preparation conditions [14] [16]. In solid-state samples, intermolecular hydrogen bonding typically shifts these vibrations to lower frequencies compared to solution-phase measurements [15] [16].

Aliphatic Carbon-Hydrogen Stretching vibrations appear in the 2850-3000 cm⁻¹ region, with multiple overlapping bands corresponding to the various methyl and methylene groups present in the molecular structure [14] [15]. The branching pattern creates a characteristic envelope that can be used for structural confirmation and purity assessment [15] [16].

Fingerprint Region Analysis (600-1500 cm⁻¹) provides unique vibrational patterns that serve as molecular fingerprints for compound identification. This region contains complex combinations of bending, rocking, and stretching vibrations that are highly specific to the exact molecular structure and stereochemistry [14] [15] [16]. Comparative analysis with reference spectra enables definitive identification and quality control applications [15] [16].

Sample Preparation Techniques for infrared analysis include potassium bromide (KBr) pellet preparation for solid samples and attenuated total reflectance (ATR) methods for direct analysis without sample preparation [15] [16] [17]. Each technique provides different advantages in terms of sample requirements, sensitivity, and spectral quality [14] [15].

Chromatographic Methods

Gas Chromatography Approaches

Gas chromatographic analysis of Pentanoic acid, 3-methyl-2-oxo-, (3S)- requires careful optimization of separation conditions and often involves chemical derivatization to enhance volatility and thermal stability [18] [9] [19].

Column Selection and Stationary Phases play critical roles in achieving optimal separation and peak resolution. Capillary columns with phenyl-methyl polysiloxane stationary phases (such as VF-5MS or HP-5MS) provide excellent separation characteristics for branched-chain keto acids [9] [20]. Column dimensions of 30 meters length, 0.25 mm internal diameter, and 0.25 μm film thickness represent standard configurations that balance resolution, analysis time, and sensitivity [9] [20].

Temperature Programming Strategies require multi-step gradients to achieve optimal separation of the target compound from potential interfering substances. Initial temperatures of 60°C followed by programmed heating at 4°C per minute to final temperatures of 270-280°C provide comprehensive separation of organic acid metabolites [9] [20]. This temperature program ensures adequate volatilization while maintaining thermal stability of the derivatized compound [9] [19].

Chemical Derivatization Protocols employ trimethylsilyl (TMS) reagents to convert the carboxylic acid functionality into a volatile silyl ester. N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) serves as the preferred derivatization reagent, providing quantitative conversion under mild conditions [10] [9]. The derivatization reaction typically requires 30-60 minutes at 60°C to achieve complete conversion and stable derivatives [9] [10].

Retention Time Characterization establishes compound identification through retention index calculations. The compound exhibits retention indices of 1104 on VF-5MS columns and 1124 on HP-5MS columns under standard temperature programming conditions [9] [20]. These values provide reliable identification parameters that remain consistent across different analytical laboratories and instrument configurations [9] [20].

Detection and Quantification Methods commonly employ mass spectrometric detection for enhanced specificity and sensitivity. Selected ion monitoring (SIM) using characteristic fragment ions (m/z 89, 113, 85) enables quantitative analysis with detection limits in the nanogram range [6] [10]. Full-scan acquisition provides comprehensive spectral information for compound confirmation and unknown identification [10] [9].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) methods for Pentanoic acid, 3-methyl-2-oxo-, (3S)- analysis focus on reverse-phase separations that accommodate the polar nature of the keto acid while providing adequate retention and resolution [21] [11] [22].

Column Chemistry and Mobile Phase Selection utilize pentafluorophenyl (PFP) stationary phases that provide enhanced selectivity for branched-chain organic acids. Luna PFP columns (150 mm × 4.6 mm, 3 μm particle size) demonstrate optimal performance for separation of keto acid metabolites [11]. The PFP functionality offers π-π interactions and hydrogen bonding capabilities that enhance selectivity compared to conventional C18 columns [11] [21].

Mobile Phase Optimization employs gradient elution with carefully balanced aqueous and organic components. Mobile phase A consists of methanol, while mobile phase B contains 0.1% formic acid in water adjusted to pH 2.76 [11] [21]. The acidic pH suppresses ionization of the carboxylic acid group, improving peak shape and retention time reproducibility [11] [22]. Flow rates of 0.3 mL/min provide optimal balance between analysis time and resolution [21] [11].

Gradient Programming and Retention Characteristics begin with higher proportions of methanol to facilitate initial elution and separation of polar metabolites. The specific gradient profile ensures adequate resolution within acceptable analysis times, typically 10 minutes per injection [11] [21]. Retention times for the target compound range from 3.85 to 4.23 minutes under optimized conditions [21] [11].

Detection Methods and Sensitivity employ ultraviolet (UV) detection at wavelengths of 210-220 nm, corresponding to the chromophoric properties of the α-keto acid functionality [21] [22]. Mass spectrometric detection provides enhanced specificity and enables selected reaction monitoring (SRM) for quantitative applications [11] [21]. Lower limits of quantification reach 0.078 μg/mL in biological matrices using LC-MS/MS detection [21] [11].

Sample Preparation and Matrix Effects require protein precipitation techniques for biological samples using methanol containing 0.2% formic acid [21] [11]. Recovery studies demonstrate extraction efficiencies greater than 88% for the target compound from human plasma matrices [21]. Matrix effects remain minimal (less than 20%) when appropriate internal standards and sample preparation protocols are employed [21] [11].

Method Validation and Standardization

Comprehensive method validation for analytical procedures targeting Pentanoic acid, 3-methyl-2-oxo-, (3S)- follows established guidelines from regulatory agencies and ensures reliability, accuracy, and reproducibility of analytical results [23] [21] [11].

Linearity and Range Assessment establishes the quantitative relationship between analyte concentration and instrumental response over therapeutically relevant concentration ranges. Validated methods demonstrate linear responses from 0.078 to 5.0 μg/mL for LC-MS/MS applications, with correlation coefficients exceeding 0.995 [21] [11]. Calibration curves employ 1/x² weighting factors to account for heteroscedasticity at lower concentration levels [21] [11].

Precision and Accuracy Evaluation encompasses both intra-day and inter-day variability assessments at multiple concentration levels. Relative standard deviation (RSD) values remain below 15% for precision measurements, while accuracy values fall within 85-115% of nominal concentrations [21] [23]. These parameters ensure reliable quantitative results across different analytical runs and operators [21] [11].

Limit of Detection and Quantification determinations establish the sensitivity capabilities of validated methods. Lower limits of detection (LOD) reach 0.025 μg/mL, while lower limits of quantification (LLOQ) are established at 0.078 μg/mL for LC-MS/MS methods [21] [11]. These sensitivity levels support clinical and research applications requiring trace-level detection capabilities [21] [23].

Specificity and Selectivity Studies demonstrate the ability to distinguish the target compound from potential interfering substances, metabolites, and matrix components. Specificity assessments include analysis of blank matrices, degradation products, and structural analogs to confirm method selectivity [21] [11]. Force degradation studies under various stress conditions (acid, base, oxidative, thermal) verify method stability-indicating properties [23] [21].

Stability and Storage Conditions evaluate analyte stability under various storage and handling conditions relevant to routine analytical applications. Stability studies encompass freeze-thaw cycles, bench-top storage, autosampler conditions, and long-term storage at -80°C [21] [11]. Results demonstrate acceptable stability for up to 6 months under frozen storage conditions and multiple freeze-thaw cycles [21] [23].

Bioanalytical Assays

Enzymatic Determination Methods

Enzymatic assays for Pentanoic acid, 3-methyl-2-oxo-, (3S)- leverage the compound's role as a substrate and product in branched-chain amino acid metabolism pathways, providing specific and sensitive detection methods for clinical and research applications [24] [25] .

Branched-Chain Aminotransferase Assays exploit the enzymatic conversion of L-isoleucine to 3-methyl-2-oxovaleric acid catalyzed by branched-chain aminotransferase 1 (BCAT1, EC 2.6.1.42). These assays monitor the forward reaction using L-isoleucine as substrate and α-ketoglutarate as amino acceptor, producing 3-methyl-2-oxovaleric acid and L-glutamate [24] [27]. The reaction can be monitored through HPLC analysis of product formation or coupled enzymatic assays that detect glutamate production [25] [24]. Kinetic parameters include Km values ranging from 0.85 to 1.2 mM for the isoleucine substrate, enabling quantitative assessment of enzyme activity [24] [27].

Branched-Chain α-Keto Acid Dehydrogenase Complex Assays utilize the compound as a substrate for the multienzyme branched-chain α-keto acid dehydrogenase complex (BCKDH, EC 1.2.4.4). These assays measure the oxidative decarboxylation of 3-methyl-2-oxovaleric acid to produce 2-methylbutyryl-CoA, carbon dioxide, and NADH [24] [25]. Detection methods include monitoring NADH formation spectrophotometrically at 340 nm or measuring coenzyme A liberation using colorimetric assays [25] [24]. This approach provides direct assessment of BCKDH activity and serves as a diagnostic tool for maple syrup urine disease (MSUD) [25] [24].

Coupled Enzymatic Systems employ sequential enzymatic reactions to amplify detection signals and improve analytical sensitivity. Multi-enzyme systems combine aminotransferases with dehydrogenases to create continuous assays that monitor multiple metabolic steps simultaneously [24] . These approaches enable real-time monitoring of branched-chain amino acid metabolism and provide insights into metabolic flux distributions [24] [25].

Enzyme Kinetics and Inhibition Studies characterize the enzymatic properties and potential inhibitory effects of related compounds. Kinetic analyses determine Km and Vmax values for various enzyme-substrate combinations, while inhibition studies evaluate competitive, non-competitive, and uncompetitive inhibition patterns [24] . These studies provide fundamental biochemical data for understanding metabolic regulation and drug interactions [24] [27].

Clinical Diagnostic Applications focus on enzyme activity measurements for diagnosing inherited metabolic disorders. Reduced BCKDH activity in patient samples indicates MSUD, while elevated substrate concentrations suggest enzymatic deficiencies [25] [28] [29]. These assays provide rapid screening methods for newborn testing and therapeutic monitoring [25] [28].

Immunochemical Techniques

While direct immunochemical methods for Pentanoic acid, 3-methyl-2-oxo-, (3S)- remain underdeveloped due to the small molecular size and limited antigenic properties of the compound, theoretical frameworks and indirect approaches provide potential pathways for immunoassay development [30] [31] [32].

Hapten Conjugation Strategies represent the primary approach for developing immunochemical assays for small molecules like 3-methyl-2-oxovaleric acid. The compound requires conjugation to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to elicit immune responses capable of producing specific antibodies. The carboxylic acid functionality provides a convenient attachment point through amide bond formation with amino groups on carrier proteins. Alternative conjugation strategies might utilize the keto group through hydrazone or oxime linkages to create stable hapten-protein conjugates.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Design would employ competitive inhibition formats where free analyte competes with hapten-enzyme conjugates for binding to immobilized antibodies. Theoretical sensitivity ranges of 0.1-10 ng/mL could be achievable with optimized antibody preparations and signal amplification systems. Sample volumes of 50-200 μL would be required for duplicate measurements, with total analysis times of 2-4 hours including incubation and development steps.

Radioimmunoassay (RIA) Applications could provide enhanced sensitivity through radioisotope labeling of hapten tracers. Competitive binding formats using ¹²⁵I-labeled derivatives might achieve detection limits of 0.01-1 ng/mL. However, radioisotope handling requirements and disposal considerations limit the practical implementation of RIA methods in routine analytical laboratories.

Fluorescence Polarization Immunoassay (FPIA) Concepts would utilize molecular rotation changes upon antibody binding to fluorescently labeled hapten derivatives. This homogeneous assay format could provide rapid analysis times of 15-30 minutes with theoretical sensitivity ranges of 0.5-50 ng/mL. The technique would require specialized fluorescence polarization instrumentation and careful optimization of tracer molecules.

Cross-Reactivity and Specificity Challenges represent significant hurdles in developing immunochemical assays for structurally related branched-chain keto acids. The molecular similarity between 3-methyl-2-oxovaleric acid and related metabolites such as 4-methyl-2-oxovaleric acid and 3-methyl-2-oxobutyric acid requires highly specific antibodies to achieve acceptable analytical performance. Extensive cross-reactivity studies would be necessary to validate assay specificity and establish interference profiles.

Biosensor Development for Detection

Biosensor technologies for Pentanoic acid, 3-methyl-2-oxo-, (3S)- detection encompass various transduction principles and biological recognition elements that offer potential for real-time monitoring and point-of-care applications [33] [34] [35].

Electrochemical Enzyme Biosensors utilize immobilized enzymes from branched-chain amino acid metabolism pathways as biological recognition elements. Branched-chain aminotransferase or branched-chain α-keto acid dehydrogenase can be immobilized on electrode surfaces to create substrate-specific biosensors [33] [34]. The enzymatic conversion of 3-methyl-2-oxovaleric acid produces electroactive species (NADH, CoA-SH) that can be detected amperometrically. Sensitivity ranges of 0.1-100 μM are theoretically achievable with response times of 30-120 seconds. Prototype biosensors demonstrate high selectivity for branched α-keto acids compared to other organic acids [34] [33].

Optical Fluorescence Biosensors employ fluorescence resonance energy transfer (FRET) mechanisms to detect analyte binding or enzymatic conversion. Genetically encoded fluorescent proteins can be designed to respond to 3-methyl-2-oxovaleric acid concentrations through conformational changes in recognition domains [33] [34]. These sensors offer moderate sensitivity (0.05-50 μM) with rapid response times (10-60 seconds) and compatibility with various sample matrices [34] [35].

Whole-Cell Microbial Biosensors harness transcriptional regulation systems from microorganisms that naturally metabolize branched-chain compounds. Engineered bacterial strains containing reporter genes under control of branched-chain amino acid-responsive promoters can serve as living biosensors [33] [34]. Recent developments in synthetic biology have demonstrated whole-cell sensors for related metabolites with sensitivity ranges of 1-1000 μM and response times of 2-6 hours [33] [34]. These systems offer high selectivity for target metabolites and can be designed for specific detection of 3-methyl-2-oxovaleric acid.

Aptamer-Based Biosensors represent emerging technologies that utilize nucleic acid aptamers as recognition elements. While specific aptamers for 3-methyl-2-oxovaleric acid have not been developed, theoretical frameworks suggest that aptamer-target binding could provide very high selectivity and sensitivity (0.01-10 μM) with rapid response times (5-30 seconds) [35]. Aptamer-based sensors offer advantages in stability, cost-effectiveness, and ease of regeneration compared to enzyme-based systems.

Surface Plasmon Resonance (SPR) Applications provide label-free detection through real-time monitoring of binding kinetics. Research prototypes using immobilized enzymes or synthetic receptors on SPR sensor chips could achieve high sensitivity (0.001-0.1 ng/mL) with analysis times of 5-15 minutes [35]. However, high development costs and instrument complexity limit widespread implementation of SPR-based biosensors for routine applications.